Dithiane diol

Catalog No.
S594087
CAS No.
16096-98-3
M.F
C4H8O2S2
M. Wt
152.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiane diol

CAS Number

16096-98-3

Product Name

Dithiane diol

IUPAC Name

(4R,5R)-dithiane-4,5-diol

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1

InChI Key

YPGMOWHXEQDBBV-IMJSIDKUSA-N

SMILES

C1C(C(CSS1)O)O

Canonical SMILES

C1C(C(CSS1)O)O

Isomeric SMILES

C1[C@@H]([C@H](CSS1)O)O

Description

The exact mass of the compound Dithiane diol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of trans-1,2-dithiane-4,5-diol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

  • Cycloaddition Reactions: It can undergo diastereoselective cycloaddition with azomethine imines, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), leading to the formation of complex cyclic structures .
  • Tandem Reactions: Dithiane diol acts as a synthon for synthesizing tetrahydrothiophene ring systems through tandem reactions that generate mercaptoacetaldehyde .
  • Cleavage Reactions: The compound can be cleaved to produce mercaptoacetaldehyde and other derivatives through domino processes involving multiple consecutive reactions .

The synthesis of 1,4-dithiane-2,5-diol can be achieved through several methods:

  • Thioacetalization: Carbonyl compounds can be converted into dithianes using dithiols in the presence of Lewis or Brönsted acid catalysts .
  • Direct Synthesis from Dithiols: The compound can also be synthesized directly from commercially available dithiols under appropriate reaction conditions .
  • Oxidative Coupling: An oxidative coupling method allows for the formation of dithianes from alkyne difunctionalization under metal-catalyst-free conditions .

Dithiane diol serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Heterocycles: It is utilized in the preparation of various heterocyclic compounds which are essential in pharmaceuticals and agrochemicals.
  • Protecting Group: Dithianes are often used as protecting groups for carbonyl functionalities during multi-step synthetic processes due to their stability under basic conditions .

Research on the interactions of dithiane diol with other chemical species has highlighted its reactivity and potential applications in complex organic syntheses. For example, studies have shown how dithiane diol can participate in various coupling reactions that lead to valuable functionalized products.

Dithiane diol shares structural similarities with other dithiane compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,3-DithianeLinearUsed primarily for protection of carbonyl groups
1,2-DithianeCyclicOften used in redox reactions
1,2-Dithiane-4,5-diolCyclic with hydroxylsExhibits different reactivity patterns than 1,4-dithiane diol
1,3-DithiolaneCyclicLess stable than dithiane diols

Dithiane diol stands out due to its specific arrangement of hydroxyl groups and sulfur atoms which contributes to its distinct reactivity and utility in synthetic applications.

Corey-Seebach Reaction and Mercaptoacetaldehyde Generation

The Corey-Seebach reaction remains the most widely used method for generating 1,4-dithiane-2,5-diol. This process involves the acid-catalyzed condensation of aldehydes or ketones with 1,3-propanedithiol, followed by deprotonation to yield the dithiane scaffold. For example, crotonaldehyde reacts with 1,3-propanedithiol under Lewis acid conditions to form 1,4-dithiane derivatives, which are subsequently oxidized to the diol.

A key application of 1,4-dithiane-2,5-diol is its role as a masked form of mercaptoacetaldehyde. Thermal or acidic hydrolysis of the dithiane ring releases mercaptoacetaldehyde, a reactive species employed in thiol-ene click chemistry and heterocycle synthesis. This in situ generation avoids handling unstable monomeric mercaptoacetaldehyde directly, enhancing synthetic practicality.

Table 1: Physical Properties of 1,4-Dithiane-2,5-diol

PropertyValueSource
Melting Point130°C (decomposition)
Boiling Point244.73°C (estimated)
Density1.224 g/cm³
Solubility in Water3.9 g/L at 20°C
Refractive Index1.520

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method (CN109608433A) utilizes 2-chloroacetaldehyde and sodium hydrosulfide (NaSH) in aqueous HCl to produce 1,4-dithiane-2,5-diol in yields exceeding 70%. Key steps include:

  • Reaction: 2-Chloroacetaldehyde reacts with NaSH at 80–100°C to form mercaptoacetaldehyde.
  • Dimerization: Mercaptoacetaldehyde spontaneously dimerizes to 1,4-dithiane-2,5-diol under acidic conditions.
  • Purification: Crystallization from ethanol-water mixtures yields pharmaceutical-grade material.

Another industrial approach (DE3149653A1) employs continuous extraction to separate the dithiane diol from unreacted precursors, achieving >95% purity. This method reduces byproducts like hydrogen sulfide, enhancing safety profiles.

Alternative Synthetic Pathways and Precursor Utilization

Beyond the Corey-Seebach protocol, novel routes have emerged:

  • Cycloaddition Reactions: 1,4-Dithiane-2,5-diol participates in DABCO-catalyzed [3+3] cycloadditions with azomethine imines, yielding six-membered dinitrogen-fused heterocycles with >90% diastereoselectivity.
  • Sulfa-Michael/Aldol Cascades: Reaction with α,β-unsaturated ketones under bifunctional squaramide catalysis produces trisubstituted tetrahydrothiophenes, valuable in drug discovery.
  • Oxidation of Dithianes: Treatment of 1,4-dithiane with m-CPBA or hydrogen peroxide selectively oxidizes sulfur atoms, enabling access to sulfoxides or sulfones for further functionalization.

Table 2: Synthetic Applications of 1,4-Dithiane-2,5-diol

Reaction TypeProductYield (%)DiastereoselectivitySource
[3+3] CycloadditionDinitrogen-fused heterocycles85–92>20:1
Sulfa-Michael/AldolTetrahydrothiophenes78–88N/A
PolymerizationAliphatic copolyesters (PDDD)90N/A

Purification and Stability Optimization

1,4-Dithiane-2,5-diol is hygroscopic and light-sensitive, necessitating stringent storage conditions. Industrial protocols recommend:

  • Storage: Refrigeration (0–10°C) under inert gas (N₂ or Ar) to prevent oxidation.
  • Purification: Recrystallization from anhydrous acetone or ethyl acetate removes residual sulfur-containing byproducts.
  • Stabilization: Addition of 0.1% w/w ascorbic acid as an antioxidant extends shelf life to >12 months.

Dithiane diol serves as a precursor to mercaptoacetaldehyde via acid- or base-catalyzed cleavage, enabling its participation in [3 + 3] cycloadditions with azomethine imines. Computational studies reveal a domino mechanism involving two sequential steps (Figure 1) [2]:

  • Ring Cleavage: Dithiane diol undergoes retro-hemithioacetalization in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), generating mercaptoacetaldehyde. This step proceeds via a low-energy transition state (ΔG‡ ≈ 6.9–10.2 kcal/mol) [2].
  • Cycloaddition: The thiolate anion of mercaptoacetaldehyde initiates a nucleophilic attack on the electrophilic carbon of azomethine imines, followed by intramolecular cyclization to form six-membered dinitrogen-fused heterocycles.

Experimental studies demonstrate that this reaction achieves >20:1 diastereoselectivity under optimized conditions (DABCO in methanol, 25°C) [3]. The selectivity arises from an anomeric effect stabilizing the axial orientation of the hydroxyl group in the transition state, favoring the cis-fused product [3].

Table 1: Representative Yields and Diastereoselectivity in [3 + 3] Cycloadditions [3]

Azomethine Imine SubstituentYield (%)dr (cis:trans)
Phenyl8222:1
4-Nitrophenyl7518:1
2-Thienyl6815:1

Hydrogen bonding between the hydroxyl group of mercaptoacetaldehyde and the azomethine imine’s nitrogen further directs the reaction trajectory, as evidenced by density functional theory (DFT) calculations [2].

Sulfa-Michael/Aldol Cascade Reactions for Tetrahydrothiophene Synthesis

Dithiane diol participates in organocatalytic cascade reactions with α-aryl-β-nitroacrylates to construct 2,5-dihydrothiophenes bearing quaternary stereocenters (Figure 2) [4]. The process involves:

  • Sulfa-Michael Addition: The thiol group attacks the β-position of the nitroacrylate, forming a thioether intermediate.
  • Aldol Cyclization: The enolate generated in situ undergoes intramolecular aldol reaction, closing the five-membered ring.

Using a cinchona alkaloid-derived catalyst (e.g., tert-leucine-dihydroquinine), enantioselectivities up to 92% ee are achieved [4]. The reaction tolerates diverse aryl groups (Table 2), with electron-withdrawing substituents enhancing reaction rates.

Table 2: Enantioselectivity in Sulfa-Michael/Aldol Cascades [4]

α-Aryl GroupYield (%)ee (%)
4-Cl-C₆H₄8589
3-NO₂-C₆H₄7892
2-Furyl7084

The stereochemical outcome is governed by the catalyst’s ability to stabilize the Re-face attack via non-covalent interactions, as confirmed by X-ray crystallography of products [4].

Oxidation and Reduction Pathways in Functional Group Transformations

Dithiane diol undergoes diverse redox transformations:

  • Oxidation:
    • Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes sulfur atoms to sulfoxides or sulfones, depending on stoichiometry [6].
    • Dehydration with P₂O₅ yields 1,4-dithiin, a conjugated di-thioenol ether [6].
  • Reduction:
    • Catalytic hydrogenation (H₂/Pd-C) cleaves the C–S bonds, producing 1,2-ethanedithiol and glycolic acid derivatives [6].

Figure 3 illustrates the oxidation of dithiane diol to 1,4-dithiin-1,1,4,4-tetraoxide (dimethipin), a herbicide precursor [6]. The reaction proceeds via sequential epoxidation and ring-opening steps, with the sulfone groups enhancing electrophilicity for agrochemical activity.

Diastereoselective Control via Anomeric and Hydrogen-Bonding Effects

The stereochemical landscape of dithiane diol reactions is shaped by two key factors:

  • Anomeric Effect: In cycloadditions, the axial preference of the hydroxyl group reduces steric hindrance and stabilizes the transition state through hyperconjugation (σC–S → σC–O interactions) [3].
  • Hydrogen Bonding: In DABCO-catalyzed reactions, hydrogen bonds between mercaptoacetaldehyde’s hydroxyl group and azomethine imines’ N–H moiety enforce a synclinal arrangement, favoring cis-diastereomers [2].

DFT analyses reveal that these interactions lower the activation energy by ~3.5 kcal/mol compared to non-stabilized pathways [2].

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

151.99657184 g/mol

Monoisotopic Mass

151.99657184 g/mol

Heavy Atom Count

8

UNII

3OED5PX4AN

Other CAS

16096-98-3
14193-38-5

Wikipedia

Dithiane Diol

Dates

Modify: 2023-07-17

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